molecular formula C30H34N2O6 B1192981 JTE-952

JTE-952

Cat. No.: B1192981
M. Wt: 518.6 g/mol
InChI Key: LTTJGQBDGMNWHJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JTE-952 is a novel compound known for its potent and selective inhibition of the colony stimulating factor 1 receptor (CSF1R). This receptor is a protein-tyrosine kinase specifically expressed in monocyte-lineage cells, such as monocytes and macrophages. This compound has shown significant potential in treating various inflammatory diseases, including rheumatoid arthritis, by inhibiting the activity of CSF1R .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE-952 involves multiple steps, starting with the preparation of the azetidine core. The key intermediate, (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is synthesized through a series of reactions involving cyclization, coupling, and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

JTE-952 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

JTE-952 has a wide range of scientific research applications:

Mechanism of Action

JTE-952 exerts its effects by selectively inhibiting the activity of CSF1R. This inhibition prevents the phosphorylation of CSF1R in human macrophages, thereby blocking the CSF1-induced proliferation of these cells. The compound also inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation . This dual action makes this compound a potent anti-inflammatory agent.

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone

InChI

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1

InChI Key

LTTJGQBDGMNWHJ-SANMLTNESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5

SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Canonical SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTE-952;  JTE 952;  JTE952

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude {3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone prepared in (8) in THF (10 mL) was added 1 N hydrochloric acid (5 mL). The reaction mixture was stirred at RT for 3 hr. The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1) to give the title compound (0.30 g, 38%).
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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